(S)-(+)-Rolipram
Übersicht
Beschreibung
(+)-rolipram is the (S)-enantiomer of rolipram. It is an enantiomer of a (-)-rolipram.
Wissenschaftliche Forschungsanwendungen
Selektive Phosphodiesterase-4-Hemmung
“(S)-(+)-Rolipram” ist ein selektiver Inhibitor des zyklischen AMP-spezifischen Phosphodiesterase-Enzyms (PDE4). Diese Hemmung spielt eine entscheidende Rolle bei der Modulation der intrazellulären Spiegel von zyklischem AMP (cAMP), das in verschiedenen Zellprozessen von Bedeutung ist. Die Fähigkeit der Verbindung, selektiv auf PDE4 abzuzielen, macht sie zu einem wertvollen Werkzeug für die Untersuchung von cAMP-Signalwegen und deren Rolle bei Krankheiten {svg_1}.
Entzündungshemmende Anwendungen
Die Verbindung hat signifikante entzündungshemmende Wirkungen gezeigt, die vermutlich mit ihrer PDE4-hemmenden Wirkung zusammenhängen. Durch die Erhöhung der cAMP-Spiegel kann “this compound” die Entzündungsreaktion modulieren, was es zu einem potenziellen therapeutischen Mittel für Erkrankungen wie Asthma und chronisch obstruktive Lungenerkrankung (COPD) macht {svg_2}.
Antidepressive Wirkungen
“this compound” wurde auf seine antidepressiven Eigenschaften untersucht. Die Modulation von cAMP durch PDE4-Hemmung kann Neurotransmittersysteme beeinflussen, die bei Depressionen oft dysreguliert sind. Dies macht die Verbindung zu einem interessanten Thema für die Entwicklung neuer Antidepressiva {svg_3}.
Neuroprotektives Potenzial
Forschungen haben gezeigt, dass “this compound” neuroprotektive Wirkungen haben kann. Es könnte möglicherweise verwendet werden, um die Mechanismen der Neurodegeneration zu verstehen und Behandlungen für Erkrankungen wie Alzheimer-Krankheit und Multiple Sklerose zu erforschen, bei denen die cAMP-Signalgebung eine Rolle spielt {svg_4}.
Immunsuppressive Eigenschaften
Die Wirkung der Verbindung auf die cAMP-Spiegel lässt auch vermuten, dass sie Anwendungen in der Immunsuppression haben könnte. Dies ist besonders relevant für Erkrankungen, bei denen das Immunsystem das eigene Gewebe des Körpers angreift, wie z. B. bei Autoimmunerkrankungen {svg_5}.
Antiparkinson-Forschung
“this compound” wurde mutmaßlich mit antiparkinsonischen Wirkungen in Verbindung gebracht. Die Rolle von PDE4 und cAMP in dopaminergen Bahnen bietet eine vielversprechende Möglichkeit für die Parkinson-Forschung, bei der “this compound” verwendet werden kann, um diese komplexen Interaktionen zu analysieren {svg_6}.
Gefäßumbau bei Aneurysmen
Jüngste Studien haben das Potenzial von “this compound” zur Verhinderung der Bildung von Bauchaortenaneurysmen (AAA) hervorgehoben. Durch die Normalisierung der Expression und Aktivität von vaskulären Matrixmetalloproteinasen (MMP) erhält es die Elastinintegrität und verbessert den Gefäßumbau, was auf PDE4B als neues therapeutisches Ziel für AAA hindeutet {svg_7}.
Behandlung von schwerer Lungenentzündung und Zytokinstürmen
“this compound” wurde neben anderen PDE4-Inhibitoren aktiv für die Behandlung von COVID-19-induzierter schwerer Lungenentzündung und damit verbundenen Zytokinstürmen untersucht. Seine Rolle bei der Modulation der Immunantwort könnte es zu einem wertvollen Mittel für die Behandlung dieser kritischen Zustände machen {svg_8}.
Wirkmechanismus
Target of Action
(S)-(+)-Rolipram is primarily known to target Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cyclic AMP), a messenger molecule involved in various cellular processes .
Mode of Action
This compound acts as a PDE4 inhibitor . By inhibiting PDE4, it prevents the breakdown of cyclic AMP, thereby maintaining higher levels of this molecule within the cell . This leads to a cascade of events that can influence various cellular functions, including inflammation and neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclic AMP pathway . By inhibiting PDE4 and thus preventing the degradation of cyclic AMP, this compound can enhance the effects of cyclic AMP-dependent processes. This includes the regulation of inflammation, neuronal signaling, and other processes influenced by cyclic AMP .
Result of Action
The inhibition of PDE4 by this compound leads to an increase in cyclic AMP levels, which can have various effects at the molecular and cellular levels . For instance, it has been shown to provide neuroprotection following spinal cord injury . It also appears to modulate immune responses, potentially influencing the expression of certain cytokines and the infiltration of immune cells .
Biochemische Analyse
Biochemical Properties
(S)-(+)-Rolipram plays a crucial role in biochemical reactions by inhibiting PDE4, an enzyme responsible for the hydrolysis of cAMP. By preventing the breakdown of cAMP, this compound increases its intracellular levels, leading to enhanced signaling through cAMP-dependent pathways. This compound interacts with various biomolecules, including enzymes like PDE4B and PDE4D, and proteins involved in cAMP signaling. The nature of these interactions is primarily inhibitory, as this compound binds to the active site of PDE4, blocking its enzymatic activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neurons, it enhances synaptic plasticity and neurotransmitter release by increasing cAMP levels. This modulation of cAMP signaling pathways influences gene expression and cellular metabolism, promoting neuroprotection and anti-inflammatory effects. In immune cells, this compound reduces the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic domain of PDE4, leading to the inhibition of cAMP hydrolysis. This inhibition results in elevated cAMP levels, which activate protein kinase A (PKA). Activated PKA phosphorylates various target proteins, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. Additionally, this compound’s inhibition of PDE4 affects other signaling molecules, such as Epac (exchange protein directly activated by cAMP), further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound exhibits potent inhibition of PDE4, leading to a rapid increase in cAMP levels. Prolonged exposure to this compound can result in the development of tolerance, where the cellular response to the compound diminishes. This temporal effect is attributed to the adaptive mechanisms of cells, including the upregulation of PDE4 expression and changes in receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antidepressant and anti-inflammatory effects without significant adverse effects. At higher doses, this compound can induce side effects such as nausea, vomiting, and gastrointestinal disturbances. These adverse effects are likely due to the excessive accumulation of cAMP, leading to overstimulation of cAMP-dependent pathways .
Metabolic Pathways
This compound is involved in metabolic pathways related to cAMP signaling. It interacts with enzymes such as PDE4, which hydrolyzes cAMP into AMP. By inhibiting PDE4, this compound increases cAMP levels, thereby influencing metabolic flux and the levels of metabolites involved in cAMP-dependent processes. This modulation of metabolic pathways contributes to the compound’s therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain. This accumulation enhances its therapeutic efficacy in neurological disorders .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm, where it exerts its inhibitory effects on PDE4. The compound’s activity is influenced by its localization, as it needs to be in proximity to PDE4 to effectively inhibit its activity. Additionally, this compound may undergo post-translational modifications that affect its targeting to specific cellular compartments, further modulating its function .
Eigenschaften
IUPAC Name |
(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORMJIFDVBMOB-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234634 | |
Record name | (S)-Rolipram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85416-73-5 | |
Record name | (+)-Rolipram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85416-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-Rolipram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Rolipram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03606 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-Rolipram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROLIPRAM, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.